molecular formula C15H9N3O6 B13946460 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol CAS No. 63013-20-7

2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol

Cat. No.: B13946460
CAS No.: 63013-20-7
M. Wt: 327.25 g/mol
InChI Key: BEDRLZBONOPFGR-UHFFFAOYSA-N
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Description

2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a heterocyclic compound featuring a central oxazole ring substituted with two 3-nitrophenyl groups at the 2- and 4-positions and a hydroxyl group at the 5-position. The oxazole core is a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic properties and reactivity.

Properties

CAS No.

63013-20-7

Molecular Formula

C15H9N3O6

Molecular Weight

327.25 g/mol

IUPAC Name

2,4-bis(3-nitrophenyl)-1,3-oxazol-5-ol

InChI

InChI=1S/C15H9N3O6/c19-15-13(9-3-1-5-11(7-9)17(20)21)16-14(24-15)10-4-2-6-12(8-10)18(22)23/h1-8,19H

InChI Key

BEDRLZBONOPFGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a source of carbonyl, such as glyoxal, under acidic or basic conditions to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The oxazole ring can be hydrogenated to form the corresponding saturated compound.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or amino derivatives.

    Reduction: Formation of the corresponding saturated oxazole.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and sensors.

Mechanism of Action

The mechanism of action of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Heterocycle Type Reported Activity/Application Reference
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol C₁₅H₁₀N₃O₅ Two 3-nitrophenyl groups, 5-OH Oxazole Not explicitly reported N/A
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine C₈H₆N₄O₃ 3-Nitrophenyl, 2-amino 1,3,4-Oxadiazole Safety data available
3-(3-Nitrophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one C₈H₅N₃O₄ 3-Nitrophenyl, oxadiazolone ring 1,2,4-Oxadiazolone Intermediate in synthesis
2-{2-Nitrophenyl}-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one C₁₇H₁₂N₂O₄ 2-Nitrophenyl, benzylidene substituent Oxazolone Structural diversity studies
3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol C₁₁H₅F₆NO₂ Bis(trifluoromethyl)phenyl Isoxazole Electronic applications

Key Differences and Implications

Substituent Effects
  • Nitro Group Position : The target compound’s 3-nitrophenyl groups differ from analogs like 2-{2-nitrophenyl}-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one (2-nitrophenyl) . The meta-substitution on the phenyl ring may enhance steric stability and electronic withdrawal compared to ortho-substitution.
Heterocycle Core
  • Oxazole vs. Oxadiazole : Oxadiazoles (e.g., 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine ) contain two nitrogen atoms, increasing polarity and hydrogen-bonding capacity compared to oxazoles. This difference may influence solubility and biological target interactions.
  • Oxazolone Derivatives: Compounds like 2-{2-nitrophenyl}-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one feature a non-aromatic oxazolone ring, which is more reactive due to the ketone group, enabling diverse synthetic modifications.

Biological Activity

2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and antimicrobial properties. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure

The structure of 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol can be represented as follows:

C15H12N4O5\text{C}_{15}\text{H}_{12}\text{N}_4\text{O}_5

This compound features two nitrophenyl groups attached to an oxazole ring, which is known to influence its biological activity.

Biological Activity Overview

Research has shown that derivatives of oxazole compounds exhibit a range of biological activities, including anticancer and antimicrobial effects. The presence of electron-withdrawing groups (EWGs) like nitro groups at specific positions on the aromatic rings enhances these activities.

Anticancer Activity

  • Mechanism of Action : Studies indicate that 2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-ol may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of p53 expression. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle at the G1 phase in MCF-7 breast cancer cells and trigger apoptotic pathways .
  • Cytotoxicity Studies : In vitro evaluations have shown promising results with IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, compounds related to 1,3-oxazole derivatives have been reported with IC50 values ranging from sub-micromolar to micromolar concentrations against MCF-7 and HCT-116 cell lines .
CompoundCell LineIC50 (µM)
2,4-Bis(3-nitrophenyl)-1,3-oxazol-5-olMCF-70.65
Similar Derivative AHCT-1160.78
Similar Derivative BMCF-71.93

Case Studies

Several case studies have highlighted the biological activity of oxazole derivatives:

  • Breast Cancer Study : A study focused on 5-phenyl-1,3,4-oxadiazole derivatives revealed that certain substitutions led to increased cytotoxicity against breast cancer cell lines. The mechanism involved apoptosis induction through DNA damage pathways .
  • Antimicrobial Evaluation : In another study evaluating a series of oxazole derivatives for their antimicrobial properties, it was found that introducing electron-donating groups significantly improved activity against Gram-positive and Gram-negative bacteria .

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